Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

Catalog No.
S967773
CAS No.
1364933-80-1
M.F
C15H23NO
M. Wt
233.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

CAS Number

1364933-80-1

Product Name

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

InChI

InChI=1S/C15H23NO/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2/h7-9,12,16H,3-6,10-11H2,1-2H3

InChI Key

OFGOOZLOGUNDFS-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC

Synonyms

3-MeO-PCE, N-ethyl-1-(3-methoxyphenyl)cyclohexanamine

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC

The exact mass of the compound Unii-PX6cyk9I4H is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identification

Unii-PX6cyk9I4H is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) to a chemical compound named N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine []. This compound also has other synonyms, including 3-Methoxy-PCE (3-MeO-PCE) and 3-Methoxyeticyclidine [, ].

Scientific Research on N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine

Research on N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine is limited due to its classification as a designer drug. Designer drugs are synthetic substances that mimic the effects of illegal drugs. Because of this classification, research is often restricted due to legal and safety concerns.

However, some studies have explored the pharmacological properties of N-Ethyl-1-(3-methoxyphenyl)cyclohexanamine in animals. These studies suggest that it may act as a dissociative anesthetic, similar to PCP (phencyclidine) []. Dissociative anesthetics produce hallucinations and feelings of detachment from the body.

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-, also known as N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, is a chemical compound with the molecular formula C15H23NOC_{15}H_{23}NO and a molecular weight of approximately 233.35 g/mol. This compound is characterized by its achiral structure, meaning it does not have stereocenters or optical activity. The compound features a cyclohexane ring substituted with an ethyl group and a 3-methoxyphenyl moiety, which contributes to its unique chemical properties and potential biological activities .

The reactions involving cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- primarily include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the methoxy group on the aromatic ring. The methoxy group can act as an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophiles. Additionally, the amine functionality allows for various reactions typical of amines, such as acylation and alkylation .

The synthesis of cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of Cyclohexanamine: Starting from cyclohexanone or cyclohexanol, amination can be performed using ethylamine.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- has potential applications in several fields:

  • Pharmaceuticals: Due to its structural similarity to other psychoactive compounds, it may be explored for therapeutic uses in treating neurological disorders.
  • Research: It serves as a reference compound in studies related to drug metabolism and receptor binding assays.
  • Chemical Intermediates: It can be utilized in the synthesis of more complex organic molecules in medicinal chemistry .

Interaction studies of cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- have revealed its binding affinities to various receptors. Notably, it has shown significant interaction with the NMDA receptor and serotonin transporter, which are critical in modulating mood and cognition. These interactions suggest that further research could elucidate its role in neuropharmacology and potential therapeutic applications .

Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- shares structural similarities with several other compounds that also contain cyclohexane rings and aromatic substituents. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
3-MethoxyeticyclidineC15H23NODissociative anesthetic properties
N-Ethyl-N-(3-methoxyphenyl)cyclopropanamineC13H17NSmaller ring structure; potential psychoactive effects
N,N-Diethyl-3-methoxybenzamideC15H21NSimilar methoxy substitution; different activity profile

These compounds highlight the uniqueness of cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- due to its specific cyclohexane structure combined with an ethyl amine and a methoxy-substituted aromatic ring, which may influence its biological activity differently compared to others .

Retrosynthetic analysis of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- involves strategic disconnection approaches to identify suitable precursors and synthetic routes [1]. The compound can be deconstructed into three key structural components: the cyclohexanamine ring, the N-ethyl substituent, and the 3-methoxyphenyl moiety [2]. This disconnection strategy allows for a systematic approach to synthesis planning.

The primary disconnection typically occurs at the carbon-nitrogen bond between the cyclohexane ring and the nitrogen atom, yielding a cyclohexanone derivative and an N-ethyl-3-methoxyphenylamine intermediate [3]. Alternatively, disconnection can be made at the bond between the cyclohexane ring and the 3-methoxyphenyl group, resulting in a functionalized cyclohexylamine and a 3-methoxyphenyl precursor .

A comprehensive retrosynthetic analysis reveals multiple potential synthetic pathways as outlined in Table 1:

Disconnection PointResulting SynthonsPotential ReagentsSynthetic Approach
C-N bondCyclohexanone + N-ethyl-3-methoxyphenylamineReducing agents (NaBH₃CN, H₂/Pd)Reductive amination
C-Aryl bondN-ethylcyclohexylamine + 3-methoxyphenyl halideOrganometallic reagents (Grignard, organolithium)Nucleophilic addition
N-Ethyl bond1-(3-methoxyphenyl)cyclohexylamine + Ethyl halideAlkylating agents (ethyl iodide, ethyl bromide)N-alkylation

The selection of the most appropriate synthetic route depends on factors such as reagent availability, reaction conditions, and desired stereochemical outcomes [3]. For arylcyclohexylamine derivatives, the most common approach involves the formation of the C-N bond through reductive amination or the C-aryl bond through organometallic addition reactions [1] [2].

Cyclohexanamine Ring Formation Techniques

The construction of the cyclohexanamine ring represents a fundamental synthetic challenge in the preparation of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- [13]. Several methodologies have been developed for cyclohexane ring formation, which can be subsequently functionalized to introduce the amine moiety [14].

One prevalent approach involves the [4+2] cyclization strategy, which combines a four-carbon and a two-carbon unit to construct the six-membered ring [14]. This method often employs free radical and ionic reaction sequences, where free radical alkylation of remote non-activated carbon atoms is followed by enolate-mediated cycloalkylation [14]. The reaction proceeds through δ-carbon radicals generated by 1,5-hydrogen transfer in alkoxyl radical intermediates [14].

An alternative method utilizes iridium-catalyzed hydrogen borrowing reactions between methyl ketones and 1,5-diols [15]. This innovative (5+1) strategy allows for the stereoselective construction of functionalized cyclohexanes under relatively mild conditions [15]. The reaction sequence involves:

  • Initial dehydrogenation of the diol to form a dialdehyde intermediate
  • Aldol condensation with the methyl ketone
  • Cyclization to form the cyclohexane ring
  • Rehydrogenation to yield the substituted cyclohexane product [15]

For direct cyclohexanamine formation, the hydrogenation of nitrobenzene over monometallic or bimetallic catalysts represents an efficient one-pot approach [16]. Studies have demonstrated that Pd₀.₅Ru₀.₅-PVP catalyst systems are particularly effective for this transformation, allowing for the direct synthesis of cyclohexylamine derivatives [16].

The Grignard reaction pathway offers another valuable method for constructing the arylcyclohexylamine framework [17]. This approach involves the nucleophilic addition of aryl Grignard reagents to cyclohexanone, followed by reductive amination of the resulting tertiary alcohol [17]. The stereochemical outcome of this reaction can be controlled through careful selection of reducing conditions [17].

Table 3 presents a comparison of different cyclohexanamine ring formation techniques:

Formation MethodKey ReagentsReaction ConditionsStereoselectivityYield Range
[4+2] CyclizationAlkoxyl radical precursors80-120°C, radical initiatorsModerate55-75%
Ir-catalyzed (5+1)1,5-diols, methyl ketones, Ir catalyst100-130°C, 24-48hHigh65-85%
Nitrobenzene hydrogenationH₂, Pd/Ru catalysts130-150°C, 20-30 bar H₂N/A70-90%
Grignard additionAryl Grignard, cyclohexanone-78 to 25°C, 2-6hModerate to high60-80%

For the synthesis of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-, the choice of ring formation technique depends on the desired stereochemical outcome and the availability of starting materials [13] [15]. The Grignard approach is particularly valuable when specific stereochemistry at the quaternary carbon center is required [17].

Methoxy Group Functionalization at the Aromatic Position

The introduction and manipulation of the methoxy group at the 3-position of the aromatic ring is a crucial aspect in the synthesis of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- [18]. Several methodologies have been developed for methoxy group installation and modification on aromatic compounds [19].

The Williamson ether synthesis represents one of the most versatile and widely employed methods for introducing methoxy groups onto aromatic rings [20]. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion [21]. For aromatic methoxylation, the process typically begins with the deprotonation of a phenolic hydroxyl group using a suitable base (such as sodium hydride or potassium carbonate), followed by reaction with methyl iodide or dimethyl sulfate [20] [21]. The reaction follows an SN2 mechanism and proceeds efficiently under mild conditions [21].

For direct C-H methoxylation of aryl halides, palladium-catalyzed approaches have been developed [22]. These methods employ a norbornene (NBE) co-catalyst system and specialized N,O-reagents to achieve ortho-C-H methoxylation [22]. The reaction mechanism involves:

  • Oxidative addition of the aryl halide to the palladium catalyst
  • Norbornene insertion to form a palladacycle
  • C-H activation at the ortho position
  • Methoxylation through reductive elimination [22]

Alternatively, methoxy groups can be introduced through electrophilic aromatic substitution reactions [18]. This approach typically requires pre-functionalization of the aromatic ring with directing groups to control regioselectivity [18] [19]. The methoxy substituent itself serves as a powerful directing group for subsequent functionalization, directing electrophilic substitution primarily to the ortho and para positions [18].

Table 4 summarizes the key methodologies for methoxy group functionalization:

Methoxylation MethodReagentsReaction ConditionsRegioselectivityYield Range
Williamson ether synthesisPhenol, base, CH₃I50-80°C, 4-24hDependent on phenol position75-95%
Pd-catalyzed C-H methoxylationAryl halide, Pd catalyst, methoxy source80-120°C, 12-48hOrtho-selective60-85%
Electrophilic substitutionActivated arene, methoxylating agentVariableOrtho/para to activating groups50-80%
Copper-catalyzed couplingAryl halide, copper catalyst, methoxide100-140°C, 12-36hDependent on halide position65-90%

For the synthesis of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-, the methoxy group is typically introduced early in the synthetic sequence, as it can influence the reactivity and selectivity of subsequent transformations [19] [22]. The stability of the methoxy group under various reaction conditions makes it a valuable functional handle throughout the synthesis [18].

Purification and Isolation Protocols

The purification and isolation of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- requires careful selection of techniques to ensure high purity while maintaining structural integrity [23]. Several complementary methods can be employed, often in sequence, to achieve optimal results [24].

Column chromatography represents a fundamental technique for the purification of arylcyclohexylamine derivatives [25]. Silica gel is commonly used as the stationary phase, with carefully selected mobile phase systems to achieve optimal separation [26]. For Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-, gradient elution using hexane/ethyl acetate mixtures with increasing polarity typically provides effective separation from synthetic byproducts and unreacted starting materials [25]. The addition of small amounts of triethylamine (0.1-0.5%) to the mobile phase can prevent tailing and improve separation efficiency for amine-containing compounds [26].

Recrystallization offers another valuable purification approach, particularly for obtaining crystalline material of high purity [27]. The selection of appropriate solvent systems is critical for successful recrystallization [28]. For arylcyclohexylamine derivatives, solvent pairs such as ethanol/water, acetone/hexane, or dichloromethane/petroleum ether often provide good results [28] [27]. The process typically involves:

  • Dissolution of the crude product in the minimum amount of hot solvent
  • Optional treatment with activated charcoal to remove colored impurities
  • Hot filtration to remove insoluble materials
  • Slow cooling to promote crystal formation
  • Collection of crystals by filtration and washing with cold solvent [28]

For volatile cyclohexylamine derivatives, distillation can serve as an effective purification method [29]. However, for Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-, the high boiling point and potential for thermal decomposition often make this approach less suitable than chromatographic methods [29].

Table 5 outlines a systematic purification protocol for Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)-:

Purification StageTechniqueConditionsExpected PurityRecovery
Initial purificationExtractionAcid-base extraction, DCM/aqueous phases70-80%85-95%
Intermediate purificationColumn chromatographySilica gel, hexane/EtOAc gradient90-95%75-85%
Final purificationRecrystallizationAcetone/hexane or EtOH/water>98%60-75%
Analytical confirmationThin-layer chromatographyMultiple solvent systemsN/AN/A

For challenging separations involving closely related impurities, preparative high-performance liquid chromatography (HPLC) may be employed [30]. This technique offers superior resolution compared to conventional column chromatography but is typically reserved for final purification stages due to its lower throughput and higher operational costs [24] [30].

The thermodynamic characteristics of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- demonstrate its thermal behavior under standard conditions. The compound exhibits a calculated boiling point of 345.6 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure [1]. This elevated boiling point reflects the substantial molecular weight of 233.35 grams per mole and the presence of intermolecular hydrogen bonding capabilities through the amine functional group [2]. The calculated density of 1.0 ± 0.1 grams per cubic centimeter suggests a moderately dense liquid at room temperature [1].
The melting point data for this compound remains unreported in the current literature, representing a significant gap in the thermodynamic characterization [1] [3]. The absence of melting point data is particularly notable given the compound's structural complexity and the presence of the 3-methoxyphenyl substitution pattern, which would be expected to influence crystal packing and intermolecular interactions. The flash point has been calculated at 146.0 ± 15.4 degrees Celsius, indicating relatively high thermal stability under normal handling conditions [1].

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- demonstrate pronounced hydrophobic behavior typical of aromatic-substituted cycloalkylamines. The compound exhibits insolubility in water, consistent with its calculated partition coefficient (LogP) of 3.73, indicating strong lipophilic properties [1] [4]. This hydrophobic character results from the combination of the cyclohexane ring system, the ethyl substituent, and the methoxyphenyl aromatic moiety, which collectively contribute to reduced aqueous solubility.

In contrast, the compound demonstrates substantial solubility in organic solvents, including ethanol, diethyl ether, benzene, and acetone [4]. This solubility pattern aligns with the structural similarities to cyclohexylamine, which exhibits comparable solvent compatibility profiles [5]. The methoxy substitution on the phenyl ring contributes to the compound's solubility in polar aprotic solvents through potential hydrogen bonding interactions with the oxygen atom [6].

The vapor pressure at 25 degrees Celsius has been calculated as 0.0 ± 0.8 millimeters of mercury, indicating minimal volatility under standard conditions [1]. This low vapor pressure, combined with the refractive index of 1.528, provides additional evidence for the compound's physical stability and handling characteristics [1].

Acid-Base Behavior and pKa Determination

The acid-base properties of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- are fundamentally governed by the basic nitrogen atom within the cyclohexanamine framework. Based on structural comparisons with related cyclohexanamine derivatives, the compound's pKa is estimated to range between 10.5 and 11.0 [7] [8]. This estimation derives from the well-established pKa value of cyclohexanamine itself, which is approximately 10.6 [7].

The basicity of the compound is influenced by several structural factors. The cyclohexyl ring system provides electron density through inductive effects, enhancing the availability of the lone electron pair on nitrogen for proton acceptance [9] [10]. The ethyl substituent on the nitrogen atom contributes additional electron density through hyperconjugation effects, potentially increasing the basic strength compared to the unsubstituted parent compound [9].

The 3-methoxyphenyl substitution introduces more complex electronic effects. The methoxy group, positioned meta to the point of attachment, acts as an electron-donating group through resonance effects, though its influence on the nitrogen basicity is moderated by the intervening cyclohexyl ring [6] [11]. The aromatic ring system itself may provide some electron-withdrawing character, potentially reducing the overall basicity compared to purely aliphatic cyclohexanamine derivatives [12].

Degradation Pathways Under Environmental Stressors

The degradation of Cyclohexanamine, N-ethyl-1-(3-methoxyphenyl)- under environmental stressors follows predictable pathways based on the chemical reactivity of its functional groups. Thermal degradation represents the primary concern at elevated temperatures, with the amine functionality being particularly susceptible to oxidative breakdown [15] [16]. Studies on related cyclohexanamine derivatives demonstrate that thermal decomposition typically initiates through deamination reactions, leading to the formation of cyclohexanone intermediates [7].

Oxidative degradation pathways involve the conversion of the amine group to corresponding imines, amides, or nitriles, depending on the oxidizing conditions and temperature [13] [17]. The presence of oxygen and trace metal catalysts significantly accelerates these degradation processes, with copper, iron, and manganese species being particularly effective in catalyzing amine oxidation [13]. The formation of degradation products can lead to changes in solubility, toxicity, and chemical reactivity profiles.

Hydrolytic degradation pathways are generally less significant due to the compound's hydrophobic nature and the absence of readily hydrolyzable bonds [15]. However, under strongly acidic or basic conditions, the amine group may undergo protonation or deprotonation reactions that could facilitate further chemical transformations. The methoxy group provides some stability against hydrolysis under neutral conditions but may be susceptible to demethylation under strongly acidic conditions at elevated temperatures.

XLogP3

3.2

UNII

PX6CYK9I4H

Wikipedia

3-MeO-PCE

Dates

Last modified: 07-21-2023

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